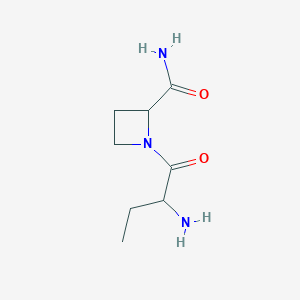
1-(2-Aminobutanoyl)azetidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminobutanoyl)azetidine-2-carboxamide is a fascinating compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The unique structure of azetidines, characterized by significant ring strain, makes them highly reactive and valuable in various fields of chemistry and medicinal research .
Preparation Methods
The synthesis of 1-(2-Aminobutanoyl)azetidine-2-carboxamide involves several key steps. One common method includes the cycloaddition reaction, where azetidine rings are formed through the reaction of appropriate precursors under controlled conditions . Industrial production methods often involve the use of Grignard reagents and strain-release homologation techniques to achieve high yields and purity .
Chemical Reactions Analysis
1-(2-Aminobutanoyl)azetidine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the ring strain in azetidines, making them highly reactive towards nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1-(2-Aminobutanoyl)azetidine-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Aminobutanoyl)azetidine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This interaction can lead to the disruption of key cellular pathways, ultimately affecting cell growth and survival .
Comparison with Similar Compounds
1-(2-Aminobutanoyl)azetidine-2-carboxamide can be compared with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-2-carboxamide . While these compounds share a similar core structure, this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity . This uniqueness makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
1-(2-aminobutanoyl)azetidine-2-carboxamide |
InChI |
InChI=1S/C8H15N3O2/c1-2-5(9)8(13)11-4-3-6(11)7(10)12/h5-6H,2-4,9H2,1H3,(H2,10,12) |
InChI Key |
QCELZHAGYBGGKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)N1CCC1C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 13-nitro-2,3,5,6,8,9-hexahydrobenzo[b][1,4,7,10]tetraoxacyclododecine-12-carboxylate](/img/structure/B13070637.png)
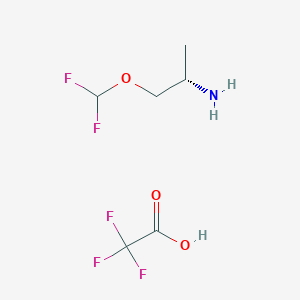
![1-[(5-Bromofuran-2-yl)methyl]-4-chloro-1H-pyrazol-3-amine](/img/structure/B13070658.png)
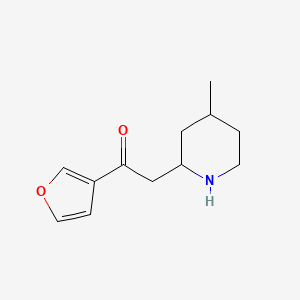
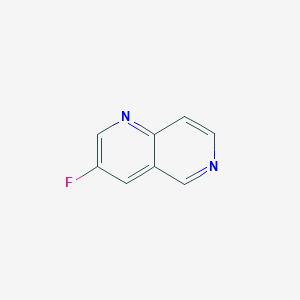
![N-[1-(furan-2-yl)ethyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B13070672.png)
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)

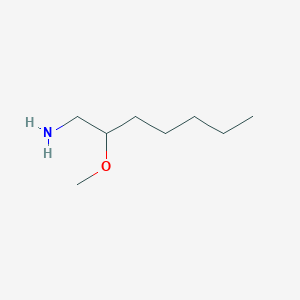
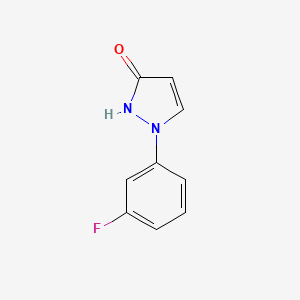
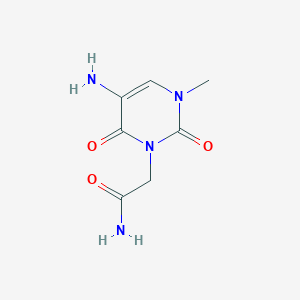
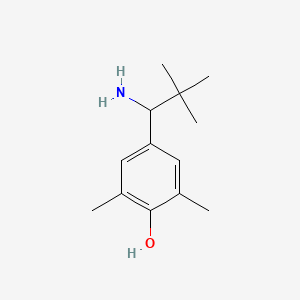
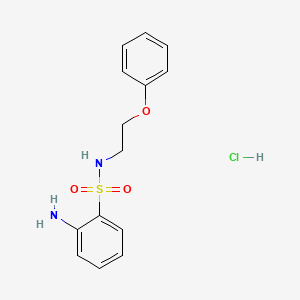
![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-ol](/img/structure/B13070716.png)
